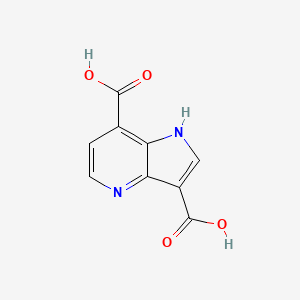

4-Azaindole-3,7-dicarboxylic acid

Vue d'ensemble

Description

4-Azaindole-3,7-dicarboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Azaindole-3,7-dicarboxylic acid (C9H6N2O4) is a compound that belongs to the azaindole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with two carboxylic acid groups at positions 3 and 7. This structural configuration is believed to enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Studies have indicated that azaindole derivatives exhibit significant antimicrobial properties. For instance, research has shown that 4-azaindole compounds can inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of 4-azaindole derivatives has been explored extensively. One study highlighted that compounds derived from 4-azaindole can act as inhibitors of various kinases involved in cancer progression. For example, the compound exhibited inhibitory activity against Aurora A kinase and CDK2, leading to reduced proliferation in cancer cell lines .

Table 1: Summary of Anticancer Activities

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| This compound | Aurora A kinase | 240 | Breast Cancer |

| CDK2 | 1600 | Various | |

| PIM2 | - | Leukemia |

Neuroprotective Effects

Recent studies suggest that 4-azaindole derivatives may possess neuroprotective properties. For instance, certain analogs have shown promise in models of neuroinflammation and neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound acts as a selective inhibitor of various kinases involved in cell cycle regulation and signal transduction pathways critical for cancer cell survival and proliferation.

- Antimicrobial Action : It disrupts microbial cellular functions by targeting specific enzymes or metabolic pathways.

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to its neuroprotective effects.

Case Studies

Several case studies have documented the effectiveness of 4-azaindole derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with a derivative of 4-azaindole led to significant apoptosis in breast cancer cells by activating intrinsic apoptotic pathways.

- Neuroprotection in Animal Models : In vivo studies revealed that administration of 4-azaindole derivatives reduced markers of neuroinflammation in models of Alzheimer’s disease.

Future Directions

The promising biological activities associated with this compound suggest potential applications in drug development. Future research should focus on:

- Mechanistic Studies : Further elucidating the precise molecular mechanisms underlying its biological activities.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring structural modifications to enhance potency and selectivity against specific biological targets.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Azaindole derivatives have shown significant potential in the development of therapeutics, particularly as inhibitors for various diseases.

Antiparasitic Activity

Research has indicated that compounds derived from 4-Azaindole can act as effective inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A study highlighted the optimization of 3,5-disubstituted 7-azaindoles, which resulted in promising candidates for further development as anti-trypanosomal agents. These compounds exhibited favorable pharmacokinetic profiles but faced challenges with blood-brain barrier penetration, crucial for treating stage 2 HAT .

Kinase Inhibition

The azaindole scaffold is recognized for its ability to inhibit various kinases. The structural modifications of 4-Azaindole have been explored to enhance its efficacy as a kinase inhibitor, targeting specific ATP-binding sites. This application is particularly relevant in cancer therapy, where kinase inhibitors are essential for controlling cell proliferation .

Synthetic Chemistry

4-Azaindole-3,7-dicarboxylic acid serves as a versatile building block in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound can be utilized to synthesize various azaindole derivatives through reactions such as cyclization and functionalization. It can act as a precursor for synthesizing more complex molecules that exhibit biological activity or serve as intermediates in pharmaceutical manufacturing .

Material Science Applications

In materials science, derivatives of 4-Azaindole have been investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of azaindole units into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Summary of Biological Activities of 4-Azaindole Derivatives

| Compound | Target Disease | Activity | Reference |

|---|---|---|---|

| NEU-1207 | Human African Trypanosomiasis | pEC50 > 7.0 | |

| Kinase Inhibitor | Various cancers | Potent Inhibitor | |

| Azaindole Derivative | Organic Electronics | Enhanced Performance |

Table 2: Synthetic Routes for Azaindole Derivatives

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-1-2-10-7-5(9(14)15)3-11-6(4)7/h1-3,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTGXRQGIIKURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNC2=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242721 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-22-2 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.